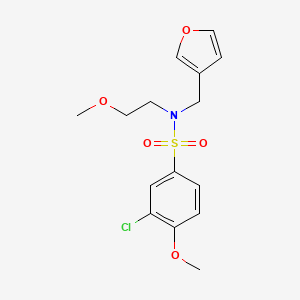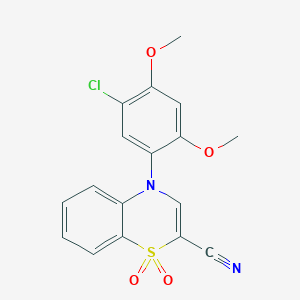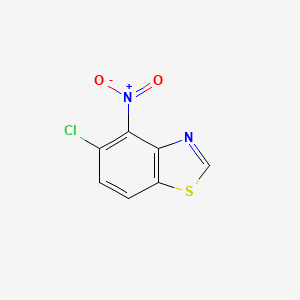
5-Chloro-4-nitro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-nitro-1,3-benzothiazole is a chemical compound with the molecular formula C7H3ClN2O2S . It is used as a biochemical for proteomics research .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-nitro-1,3-benzothiazole is represented by the InChI code: 1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H .
Chemical Reactions Analysis
Benzothiazoles can be synthesized through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .
Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-4-nitro-1,3-benzothiazole is 214.63 . It is a powder at room temperature .
科学的研究の応用
Anti-Tubercular Compounds
Benzothiazole derivatives, including 5-Chloro-4-nitro-1,3-benzothiazole, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antibacterial Agents
Benzothiazole derivatives have shown promising antibacterial activity . They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . This makes them potential candidates for the development of novel antibiotics to control resistance problems .
Vulcanization Accelerators
The benzothiazole ring system, which includes 5-Chloro-4-nitro-1,3-benzothiazole, is widely used as vulcanization accelerators . These compounds help speed up the process of vulcanization, which is used to harden rubber.
Antioxidants
Benzothiazole derivatives are also used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Plant Growth Regulators
Benzothiazole compounds have been used as plant growth regulators . These substances influence the growth and differentiation of plant tissues, and play a vital role in ensuring agricultural productivity.
Anti-Inflammatory Agents
Benzothiazole derivatives are known to possess anti-inflammatory properties . They can be used in the treatment of diseases caused by an overactive immune response, such as allergies, asthma, autoimmune diseases, and sepsis.
Enzyme Inhibitors
Benzothiazole derivatives act as enzyme inhibitors . They can block the action of enzymes, which can be useful in treating diseases such as cancer, where certain enzymes may be overactive.
Imaging Reagents and Fluorescence Materials
Benzothiazole compounds are used as imaging reagents and fluorescence materials . They can be used in various imaging techniques and in the creation of electroluminescent devices .
Safety and Hazards
作用機序
Target of Action
The primary targets of 5-Chloro-4-nitro-1,3-benzothiazole are various enzymes involved in bacterial metabolic pathways. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
5-Chloro-4-nitro-1,3-benzothiazole interacts with these targets, inhibiting their function. This disruption in the normal functioning of these enzymes leads to a halt in the metabolic processes of the bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The affected pathways primarily involve the synthesis of essential components for bacterial survival. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of DNA gyrase prevents DNA replication. Similarly, the inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall .
Pharmacokinetics
Given its molecular weight of 21463 , it is likely to have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 5-Chloro-4-nitro-1,3-benzothiazole’s action result in the inhibition of bacterial growth and proliferation. By disrupting essential metabolic pathways, the compound effectively halts the survival and reproduction of the bacteria .
特性
IUPAC Name |
5-chloro-4-nitro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWDUKKVPUULOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

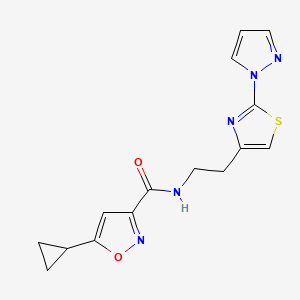
![2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride](/img/structure/B2608150.png)
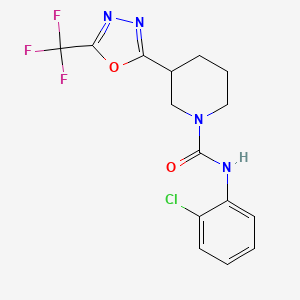


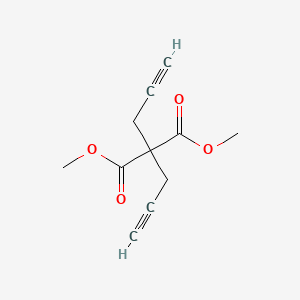
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)
![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)
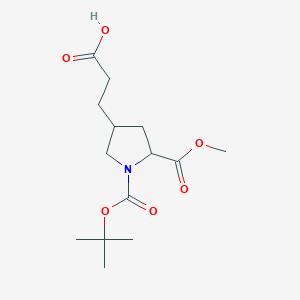
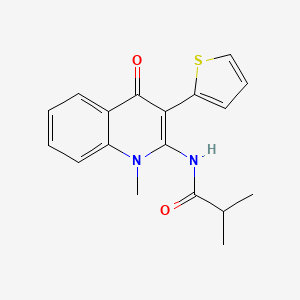

![Methyl 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2608164.png)
